![molecular formula C16H17N5O2 B2733017 N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-28-3](/img/structure/B2733017.png)
N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule. It contains an imidazo[2,1-c][1,2,4]triazine ring, which is a type of heterocyclic compound. This ring is substituted with an allyl group, a p-tolyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tolyl group, for example, can exist in three different isomers depending on the position of the methyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving the functional groups present in the molecule. For example, tolyl groups are often involved in C-C coupling reactions .Scientific Research Applications
Anticancer Applications
Indole derivatives, such as the compound , have gained prominence due to their potential as anticancer agents. Researchers have explored their effects on cancer cells, aiming to develop novel therapies. The specific mechanisms of action may involve interference with cell cycle regulation, apoptosis induction, or inhibition of tumor growth pathways .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. Investigations into the synthesized compound’s effects against bacteria, fungi, and other pathogens could provide valuable insights for drug development. Researchers explore its potential as an antibiotic or antifungal agent .
Anti-Inflammatory Activity
Indoles are known for their anti-inflammatory properties. The compound’s structure suggests it may modulate inflammatory pathways. Studies evaluating its impact on inflammation-related molecules (such as cytokines and enzymes) could contribute to understanding its therapeutic potential .
Neuroprotective Effects
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are of great interest. Researchers may investigate whether this compound exhibits protective effects against neuronal damage or neuroinflammation .
Metabolic Disorders
Indole derivatives have been explored for their potential in managing metabolic disorders, including diabetes and obesity. Investigating the compound’s impact on glucose metabolism, insulin sensitivity, or lipid homeostasis could reveal novel therapeutic avenues .
Chemical Biology and Drug Design
Understanding the compound’s interactions with biological targets (such as enzymes, receptors, or proteins) is crucial. Researchers may explore its binding affinity, selectivity, and pharmacokinetics. Such insights can guide drug design and optimization .
Synthetic Methodology
The synthesis of indole derivatives remains an active area of research. Novel synthetic routes and efficient methods for accessing this compound and related analogs are essential. Researchers continually explore innovative approaches to construct indole moieties .
Other Potential Applications
Beyond the mentioned fields, researchers may investigate additional applications, such as its role in material science, catalysis, or chemical sensors. Exploring its behavior in various contexts can reveal unexpected properties and applications .
Future Directions
properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIRBZWBBMCCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

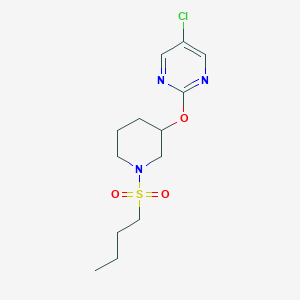

![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)
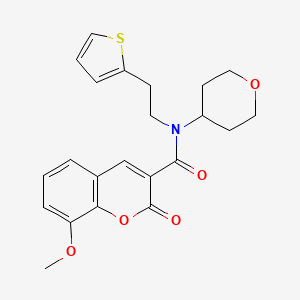
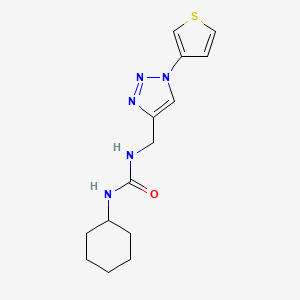
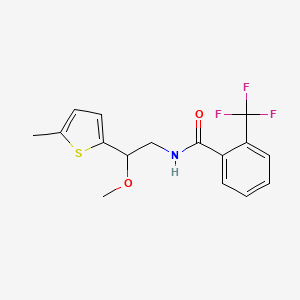
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)
![6-Acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)
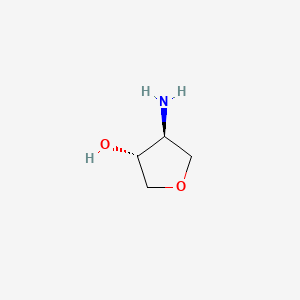
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2732951.png)
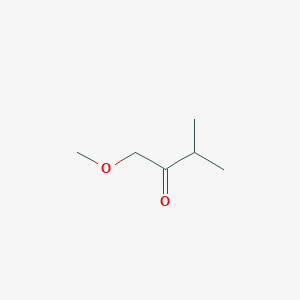
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2732953.png)

![Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate](/img/structure/B2732957.png)